3,5-Difluorophenylhydrazine hydrochloride

Vue d'ensemble

Description

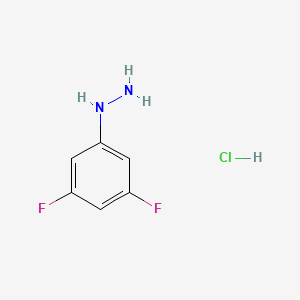

“3,5-Difluorophenylhydrazine hydrochloride” is a chemical compound with the molecular formula C6H6F2N2·HCl . It has a molecular weight of 180.58 g/mol . It is also known by other synonyms such as 3,5-difluorophenyl hydrazine hydrochloride, 3,5-difluorophenylhydrazine hcl, and 1-3,5-difluorophenyl hydrazine hydrochloride .

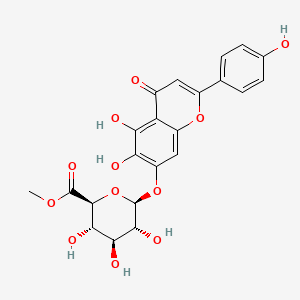

Molecular Structure Analysis

The molecular structure of “this compound” conforms to its InChI Key: CKCNKYAHVKNKHQ-UHFFFAOYSA-N . The compound’s structure can be represented by the SMILES string: C1=C (C=C (C=C1F)F)NN.Cl .

Applications De Recherche Scientifique

Ecotoxicological Bioassay

3,5-Difluorophenylhydrazine hydrochloride's application extends to ecotoxicological studies. Katsumata et al. (2006) demonstrated its use in a rapid bioassay evaluating the effects of chemicals on the green alga Pseudokirchneriella subcapitata, showcasing its potential in environmental monitoring and ecological impact assessments (Katsumata et al., 2006).

Antibacterial Agents Synthesis

It has been utilized in the synthesis of novel antibacterial agents. Research by Abd Allah et al. (2015) and Bildirici et al. (2007) explored the creation of novel compounds with significant antibacterial activity, highlighting its role in the development of new antimicrobial medications (Abd Allah et al., 2015); (Bildirici et al., 2007).

Synthesis of Anti-Cancer Compounds

This compound plays a role in synthesizing potential anti-cancer agents. For instance, Yan et al. (2013) conducted a study synthesizing polyhalo 2-aryl-4-aminoquinazolines with promising growth inhibitory activities against various tumor cell lines (Yan et al., 2013).

Pharmaceutical Development

In pharmaceutical research, the compound has been used for developing controlled drug release systems. Rizkalla et al. (2011) explored the production of microsponges for topical delivery of drugs, indicating its utility in enhancing medication efficacy and reducing side effects (Rizkalla et al., 2011).

Heterocyclic Compounds Synthesis

The compound is instrumental in synthesizing heterocyclic compounds with pharmacological potential. Mohareb et al. (2012) highlighted its use in creating pyrazole derivatives with anti-tumor activities, underlining its significance in drug discovery (Mohareb et al., 2012).

Safety and Hazards

“3,5-Difluorophenylhydrazine hydrochloride” is classified as toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing with plenty of soap and water if in contact with skin .

Propriétés

IUPAC Name |

(3,5-difluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCNKYAHVKNKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502496-27-7 | |

| Record name | Hydrazine, (3,5-difluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.